molecular formula C9H6Br2N2 B6274478 6,8-dibromoquinolin-3-amine CAS No. 2092339-11-0

6,8-dibromoquinolin-3-amine

Cat. No.: B6274478
CAS No.: 2092339-11-0
M. Wt: 302
InChI Key:
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Description

6,8-Dibromoquinolin-3-amine is a derivative of quinoline, a nitrogen-containing heterocyclic compound Quinoline derivatives are known for their wide range of biological activities and applications in various fields, including medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromoquinolin-3-amine typically involves the bromination of quinoline derivatives. One common method is the bromination of 8-aminoquinoline using bromine in the presence of a suitable solvent such as ethanol. The reaction conditions are carefully controlled to achieve selective bromination at the 6 and 8 positions.

    Starting Material: 8-aminoquinoline

    Reagent: Bromine

    Solvent: Ethanol

    Reaction Conditions: The reaction is carried out at room temperature with continuous stirring until the desired product is obtained.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromoquinolin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products

    Substitution Reactions: Products include various substituted quinoline derivatives.

    Oxidation Reactions: Products include quinoline N-oxides.

    Reduction Reactions: Products include amine derivatives.

Scientific Research Applications

6,8-Dibromoquinolin-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, antiviral, and anticancer compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of quinoline derivatives and their interactions with biological targets.

    Material Science: It is used in the development of organic semiconductors and other advanced materials.

    Agriculture: The compound is explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 6,8-dibromoquinolin-3-amine involves its interaction with specific molecular targets. The bromine atoms enhance the compound’s ability to bind to biological targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the nature of the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Bromoquinoline: A mono-brominated derivative with similar reactivity but different substitution patterns.

    6-Bromoquinoline: Another mono-brominated derivative with distinct chemical properties.

    5,7-Dibromoquinoline: A dibrominated derivative with bromine atoms at different positions.

Uniqueness

6,8-Dibromoquinolin-3-amine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and potential for further functionalization. This compound’s unique structure allows for the exploration of new chemical reactions and the development of novel derivatives with enhanced biological activity.

Properties

CAS No.

2092339-11-0

Molecular Formula

C9H6Br2N2

Molecular Weight

302

Purity

95

Origin of Product

United States

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